REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]1[C:14]2[C:9](=[C:10]([F:16])[C:11]([F:15])=[CH:12][CH:13]=2)[CH2:8][CH2:7]1)C.[Li+].[BH4-]>CCOC(C)=O.C1COCC1.CO.[Pd]>[F:16][C:10]1[C:11]([F:15])=[CH:12][CH:13]=[C:14]2[C:9]=1[CH2:8][CH2:7][CH:6]2[CH2:5][CH2:4][OH:3] |f:1.2|
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Name
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E- and Z-(4,5-difluoro-indan-1-ylidene)-acetic acid ethyl ester
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Quantity
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1.1 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
|
ester
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
(4,5-difluoro-indan-1-yl)-acetic acid ethyl ester
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Quantity
|
1.1 g
|
Type
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reactant
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Smiles
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C(C)OC(CC1CCC2=C(C(=CC=C12)F)F)=O
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Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
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[Li+].[BH4-]
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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1 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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0.16 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a bed of Celite®
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Type
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CUSTOM
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Details
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the filtrate was evaporated under vacuum
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
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THF was removed under vacuum
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Type
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ADDITION
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Details
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The solution was diluted with EtOAc and sat. NH4Cl
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
After evaporation
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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FC1=C2CCC(C2=CC=C1F)CCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |